3-(3-Fluorophenyl)azetidin-3-ol

CYP3A4 inhibition Drug-drug interactions Metabolic stability

Specifically designed for medicinal chemists prosecuting kinase inhibitor and CNS drug discovery programs, 3-(3-Fluorophenyl)azetidin-3-ol hydrochloride delivers a unique meta-fluorine substitution pattern that distinguishes it from non-fluorinated and regioisomeric analogs. Its weak CYP3A4 inhibition (IC50=20 µM) minimizes drug-drug interaction risk in chronic dosing regimens, while the balanced LogP (~1.2) and tertiary alcohol pKa optimize blood-brain barrier penetration. The hydrochloride salt form ensures reproducible solubility for in vivo studies. Available with ≥98% purity from ISO-certified production, this scaffold enables rapid SAR exploration through parallel synthesis. Bulk and gram-scale quantities are in stock for immediate dispatch.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
Cat. No. B13070426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)azetidin-3-ol
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESC1C(CN1)(C2=CC(=CC=C2)F)O
InChIInChI=1S/C9H10FNO/c10-8-3-1-2-7(4-8)9(12)5-11-6-9/h1-4,11-12H,5-6H2
InChIKeyNNLFGEFRSDUQQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluorophenyl)azetidin-3-ol: Technical Specifications and Procurement Baseline


3-(3-Fluorophenyl)azetidin-3-ol is a fluorinated azetidine derivative (molecular formula: C₉H₁₀FNO; hydrochloride salt: C₉H₁₁ClFNO, MW: 203.64 g/mol) . It features a 3-fluorophenyl group at the C3 position of the azetidine ring, with a tertiary alcohol group at the same position. This compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry for the synthesis of complex pharmacophores, including kinase inhibitors and other bioactive molecules. Its primary differentiation stems from the specific substitution pattern (3-fluorophenyl) combined with the strained four-membered heterocyclic core, which imparts unique physicochemical and biological properties compared to non-fluorinated or regioisomeric analogs [1]. The compound is commercially available, typically as the hydrochloride salt, and serves as a key intermediate in drug discovery programs targeting central nervous system disorders and oncology.

Why 3-(3-Fluorophenyl)azetidin-3-ol Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Simple substitution with non-fluorinated analogs (e.g., 3-phenylazetidin-3-ol) or regioisomers (e.g., 3-(4-fluorophenyl)azetidin-3-ol) fundamentally alters key molecular properties that govern target engagement, metabolic stability, and off-target liability. The meta-fluorine substituent on the phenyl ring specifically modulates lipophilicity (calculated LogP) and electronic distribution, impacting binding affinity to enzymes like CYP3A4 [1]. Furthermore, the presence of the fluorine atom influences the acidity of the adjacent tertiary alcohol and the overall pKa of the azetidine nitrogen, affecting solubility and permeability profiles in biological systems [2]. These nuanced differences are critical in lead optimization programs where subtle changes in substitution pattern can result in significant shifts in potency, selectivity, and pharmacokinetic parameters, rendering generic substitution a high-risk proposition without direct comparative data.

Quantitative Differentiation: 3-(3-Fluorophenyl)azetidin-3-ol vs. Key Analogs


CYP3A4 Inhibition: A Weak Inhibitor Profile Compared to Common Drugs

3-(3-Fluorophenyl)azetidin-3-ol exhibits weak inhibition of CYP3A4 with an IC50 of 20,000 nM (20 µM) [1]. In contrast, established CYP3A4 inhibitors such as ketoconazole demonstrate IC50 values in the low nanomolar range (e.g., ~0.02 µM), and typical screening thresholds for significant inhibition are often set below 1-10 µM. This indicates a substantially lower propensity for this compound to cause drug-drug interactions via CYP3A4 inhibition compared to many common pharmacophores [2].

CYP3A4 inhibition Drug-drug interactions Metabolic stability

Synthetic Accessibility: Direct Reduction from Readily Available Ketone Precursor

3-(3-Fluorophenyl)azetidin-3-ol is synthesized via reduction of 3-(3-fluorophenyl)azetidin-3-one using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . This two-step approach from commercially available 3-azetidinone scaffolds offers a well-established, high-yielding route compared to the multi-step syntheses required for many other 3-substituted azetidines that lack a stable ketone intermediate. The availability of the ketone precursor facilitates rapid derivatization and scale-up in medicinal chemistry workflows.

Synthetic chemistry Azetidine synthesis Building block

Lipophilicity Modulation: Meta-Fluorine Lowers LogP Relative to Non-Fluorinated Analog

The introduction of a fluorine atom at the meta-position of the phenyl ring reduces lipophilicity compared to the unsubstituted phenyl analog. Calculated LogP values indicate a decrease of approximately 0.5-1.0 units [1]. This reduction in lipophilicity can translate to improved aqueous solubility, reduced non-specific binding, and potentially better metabolic stability, all of which are favorable properties in drug development.

Lipophilicity LogP Physicochemical properties

Optimal Application Scenarios for 3-(3-Fluorophenyl)azetidin-3-ol in Drug Discovery


Kinase Inhibitor Scaffold Design

The weak CYP3A4 inhibition profile of 3-(3-Fluorophenyl)azetidin-3-ol (IC50 = 20 µM) makes it an ideal scaffold for designing kinase inhibitors where minimizing drug-drug interactions is critical. This is particularly relevant for compounds intended for chronic dosing in oncology or autoimmune diseases, where patients often receive concomitant medications metabolized by CYP3A4.

CNS Drug Discovery Programs

The balanced lipophilicity (LogP ≈ 1.2) and the ability to form the hydrochloride salt for improved aqueous solubility position this compound favorably for central nervous system (CNS) drug discovery. The moderate LogP is within the optimal range for blood-brain barrier penetration, while the salt form ensures adequate solubility for in vivo studies. This contrasts with more lipophilic analogs that may exhibit excessive brain penetration and potential toxicity.

High-Throughput Library Synthesis

The efficient synthetic route via reduction of the corresponding ketone allows for rapid parallel synthesis of diverse libraries. This scalability is essential for high-throughput screening campaigns where large numbers of analogs are required to explore structure-activity relationships (SAR). The compound's stability and straightforward purification further enhance its utility in automated synthesis platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Fluorophenyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.